
Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MOP and is a member of the oxadiazole family of compounds. MOP is a colorless liquid that is soluble in organic solvents such as ethanol and ether.
Mécanisme D'action
The mechanism of action of MOP is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the target organism. In cancer cells, MOP has been found to induce apoptosis or programmed cell death by activating the caspase cascade. In bacteria and fungi, MOP is believed to inhibit the synthesis of essential proteins and enzymes, leading to cell death.
Biochemical and physiological effects:
MOP has been found to exhibit various biochemical and physiological effects on different organisms. In animals, MOP has been found to cause liver and kidney damage at high doses. In plants, MOP has been found to inhibit the growth of roots and shoots, leading to stunted growth.
Avantages Et Limitations Des Expériences En Laboratoire
MOP has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. However, MOP has some limitations, such as its low solubility in water and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for research on MOP. One potential direction is to investigate the use of MOP as a potential drug candidate for the treatment of various diseases. Another direction is to study the mechanism of action of MOP in more detail to gain a better understanding of its biological effects. Additionally, the potential use of MOP as a pesticide in agriculture warrants further investigation.
Méthodes De Synthèse
The synthesis of MOP can be achieved through various methods. One of the most commonly used methods is the reaction between 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and methyl acrylate in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism to produce MOP.
Applications De Recherche Scientifique
MOP has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, MOP has been found to exhibit antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as an insecticide and herbicide in agriculture.
Propriétés
IUPAC Name |
methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-8-9-6(12-5)3-4-7(10)11-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFOMIINHFWSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate | |
CAS RN |
1955554-30-9 |
Source


|
| Record name | methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

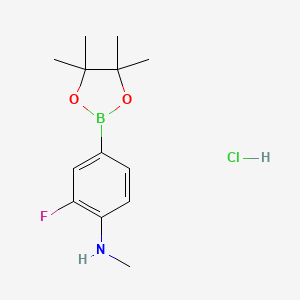

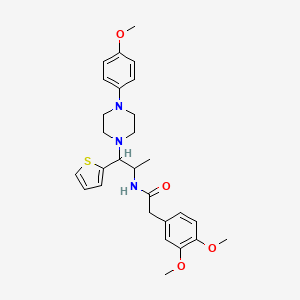

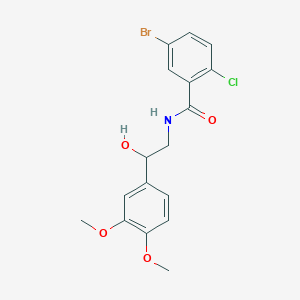
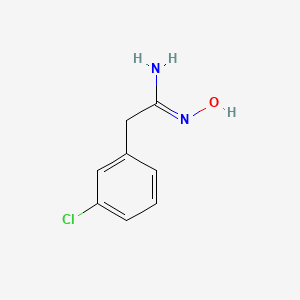


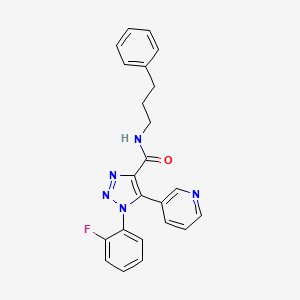




![3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2827093.png)